BAM (8-22) is classified as a peptide and a potent agonist for Mas-related G protein-coupled receptor X1 (MRGPRX1) and MRGPRC11. It was first isolated from the bovine adrenal medulla and is notable for its ability to activate these receptors, which are involved in pain and itch signaling pathways . The peptide's sequence is VGRPEWWMDYQKRYG, with a molecular weight of 1971.22 g/mol and a molecular formula of C91H127N25O23S .
The synthesis of BAM (8-22) typically involves proteolytic cleavage of its precursor, proenkephalin A. The critical enzyme in this process is proprotein convertase subtilisin/kexin, which facilitates the conversion of proenkephalin into active peptides. In experimental settings, BAM (8-22) can be synthesized using solid-phase peptide synthesis techniques, ensuring high purity levels, usually exceeding 95% . The peptide is stored at -20°C to maintain stability and prevent degradation .
The molecular structure of BAM (8-22) reveals a complex arrangement that allows it to interact selectively with MRGPRX1. Its structure consists of 15 amino acids, characterized by hydrophobic regions that enhance its binding affinity to the receptor. The specific arrangement of amino acids contributes to its biological activity, distinguishing it from similar peptides like BAM (8-18), which lacks the last four amino acids and does not exhibit biological effects on MRGPRX1 .
BAM (8-22) primarily undergoes interactions with MRGPRX1 and MRGPRC11, leading to various downstream signaling events. Upon binding to these receptors, BAM (8-22) induces calcium influx in dorsal root ganglion neurons, triggering pathways associated with itch sensation. Studies have shown that BAM (8-22) can significantly enhance spontaneous scratching behavior in animal models of cholestasis, indicating its role as a pruritogen .
The mechanism of action for BAM (8-22) involves its binding to MRGPRX1, which activates intracellular signaling cascades. This activation leads to an increase in intracellular calcium levels in sensory neurons, resulting in the perception of itch and pain. In experiments involving mice with bile duct ligation (a model for cholestatic pruritus), BAM (8-22) administration resulted in significantly increased scratching behavior compared to controls . The enhanced expression of both BAM (8-22) and MRGPRX1 under cholestatic conditions suggests a feedback loop that exacerbates pruritus during liver dysfunction .
BAM (8-22) exhibits several notable physical and chemical properties:
BAM (8-22) has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3